molecular formula C11H12F3NO4S B2686690 Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate CAS No. 338962-51-9

Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate

Cat. No.: B2686690
CAS No.: 338962-51-9
M. Wt: 311.28
InChI Key: HOJRUUBKFOZEKQ-UHFFFAOYSA-N
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Description

Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate is an organic compound that belongs to the class of esters. It features a trifluoromethyl group attached to a pyridine ring, which is further connected to a sulfonyl group and a propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate typically involves the reaction of 5-(trifluoromethyl)-2-pyridinesulfonyl chloride with ethyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can form strong hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO4S/c1-3-19-10(16)7(2)20(17,18)9-5-4-8(6-15-9)11(12,13)14/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJRUUBKFOZEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)S(=O)(=O)C1=NC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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